1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane
Description
Systematic IUPAC Nomenclature and Isomerism
The compound 1,4,8,11-tetraazatricyclo[9.3.1.1⁴,⁸]hexadecane derives its name from the IUPAC nomenclature rules for polycyclic systems. The prefix "tricyclo" indicates three fused rings, while the bracketed numbers [9.3.1.1⁴,⁸] specify the bridge lengths between the nitrogen atoms. The first number (9) denotes the largest bridge containing nine carbon atoms, followed by two smaller bridges of three and one carbon atoms, respectively. The superscripts 4,8 indicate the positions of bridgehead nitrogen atoms within the macrocycle.
The molecular formula is C₁₂H₂₄N₄, with four secondary amine nitrogen atoms integrated into the tricyclic framework. Isomerism in this system arises from potential conformational flexibility and the spatial arrangement of nitrogen lone pairs. While no stereoisomers have been experimentally isolated, computational studies suggest that nitrogen inversion barriers could theoretically lead to axial-equatorial isomerism in certain protonated states.
Molecular Geometry and Conformational Analysis
The macrocycle adopts a diamond lattice conformation stabilized by transannular hydrogen bonding and anomeric effects. X-ray diffraction studies reveal a rigid framework with two fused hexahydropyrimidine rings connected via ethylene bridges. Key geometric parameters include:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| N–C (aminal) bond length | 1.470–1.480 | |
| C–N–C bond angle | 109.5° | |
| Transannular N···N distance | 2.752 |
Conformational analysis via molecular mechanics (MM2*) identifies the equatorial-axial conformation as the global minimum, with a 21.0 kJ/mol energy gap to the next accessible state. Protonation at specific nitrogen sites induces structural distortions, shortening aminal C–N bonds by 0.02–0.04 Å due to enhanced anomeric effects.
Crystallographic Studies of Macrocyclic Framework
Single-crystal X-ray analyses demonstrate orthorhombic symmetry (space group Fddd) with unit cell parameters a = 12.02 Å, b = 19.25 Å, c = 12.90 Å. The diamond lattice conformation persists across crystalline forms, with minor distortions in N–CH₂–CH₂–N torsion angles (range: -9.0° to 10.4°) compared to ideal D2d symmetry.
Crystallographic data for representative derivatives:
| Property | Neutral Macrocycle | Monoprotonated Perchlorate |
|---|---|---|
| Space group | Fddd | P2₁/c |
| Hydrogen bond length | – | 1.89 Å (N–H···O) |
| Unit cell volume | 1210.7 ų | 987.4 ų |
In co-crystalline adducts with phenolic compounds, the macrocycle engages in O–H···N hydrogen bonds (2.705–2.767 Å), forming 2D supramolecular networks. Bond elongation occurs at hydrogen-bond-accepting nitrogen centers, with N–C bonds increasing by 0.01–0.02 Å compared to non-interacting sites.
Properties
IUPAC Name |
1,4,8,11-tetrazatricyclo[9.3.1.14,8]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCWEHQOOSNWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCCN(C3)CCN(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320329 | |
| Record name | 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75920-10-4 | |
| Record name | NSC358063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Intermediate
Regioselective Alkylation
- Compound 1 is reacted with benzyl bromoacetate to introduce benzyloxycarbonylmethyl groups at the 1,8-positions.
- Optimal conditions involve using four equivalents of benzyl bromoacetate in acetonitrile at room temperature for 24 hours.
- This step yields 1,8-N,N′-bis-(benzyloxycarbonylmethyl)-4,11-diazoniatricyclo[9.3.1.1(4,8)]hexadecane dibromide (compound 2 ) with an 88% isolated yield after recrystallization.
Table 1: Optimization of Alkylation Reaction Conditions
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Acetonitrile | 88 | Best yield and purity |
| Solvent | THF | 42 | Moderate yield |
| Solvent | Chloroform | 46 | Moderate yield |
| Benzyl bromoacetate equiv. | 2 equivalents | Mixture | Mono- and di-substituted mix |
| Benzyl bromoacetate equiv. | 4 equivalents | 88 | High yield, selective product |
Deprotection of Methylene Bridge
- Compound 2 is treated with 3 M NaOH solution at room temperature for 3 hours.
- This selectively cleaves the methylene bridge without affecting the benzyl protecting groups.
- The product is 1,8-N,N′-bis-(benzyloxycarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (compound 3 ) with a 95% yield after extraction and solvent removal.
Hydrogenation to Remove Benzyl Groups
- Compound 3 undergoes catalytic hydrogenation using 10% Pd/C in ethanol under hydrogen gas at room temperature for 10 hours.
- This step removes the benzyl protecting groups to yield the final product, 1,8-N,N′-bis-(carboxymethyl)-1,4,8,11-tetraazacyclotetradecane, known as TE2A (compound 4 ).
- The isolated yield is 98%, and the product is obtained in salt-free form suitable for further applications.
Overall Yield and Purity
- The overall yield of TE2A (compound 4 ) from the bisaminal starting material (compound 1 ) is approximately 74%.
- The salt-free form of TE2A obtained is highly pure and can be recrystallized easily without the need for ion-exchange purification.
- This purity is critical for successful radiolabeling and biological applications.
Reaction Scheme Summary
Compound 1 (Bisaminal) + 4 eq. Benzyl bromoacetate (CH3CN, RT, 24 h) → Compound 2 (88% yield)
Compound 2 + 3 M NaOH (RT, 3 h) → Compound 3 (95% yield)
Compound 3 + H2, Pd/C (EtOH, RT, 10 h) → Compound 4 (TE2A) (98% yield)
Research Findings and Applications Related to Preparation
- The regioselective alkylation strategy prevents formation of tri- or tetra-substituted side products due to steric hindrance and electrostatic repulsion between quaternary ammonium salts in the intermediate.
- The use of benzyl protecting groups is advantageous because they are stable under basic conditions but can be removed easily by hydrogenation, allowing selective deprotection steps.
- The salt-free TE2A can be radiolabeled efficiently with copper-64 at mild temperatures and neutral pH, demonstrating its suitability as a bifunctional chelator for radiopharmaceutical applications.
- TE2A can be conjugated with biomolecules such as cyclic RGD peptides via EDC/SNHS coupling chemistry, although the conjugation reaction can be complex due to the presence of reactive secondary amines on TE2A.
Comparative Analysis of Preparation Methods
| Aspect | Method Using Benzyl Bromoacetate (Current) | Previous Method Using t-Butyl Bromoacetate |
|---|---|---|
| Number of Steps | 4 | 3 |
| Overall Yield | 74% | 86% |
| Product Form | Salt-free, high purity | Hydrochloride salt form |
| Deprotection Strategy | Selective methylene bridge cleavage + hydrogenation | Simultaneous deprotection of t-butyl and methylene bridge |
| Ease of Purification | Simple recrystallization | Requires ion-exchange chromatography |
| Flexibility for Derivatives | Allows isolation of intermediate (compound 3) for further modification | Less flexible |
Summary Table of Key Intermediates and Final Product
| Compound Number | Name and Description | Yield (%) | Key Features |
|---|---|---|---|
| 1 | This compound (Bisaminal) | Starting material | Tricyclic bisaminal intermediate |
| 2 | 1,8-N,N′-Bis-(benzyloxycarbonylmethyl)-4,11-diazoniatricyclo[9.3.1.1(4,8)]hexadecane dibromide | 88 | Alkylated intermediate with benzyl protecting groups |
| 3 | 1,8-N,N′-Bis-(benzyloxycarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane | 95 | Methlyene bridge deprotected intermediate |
| 4 (TE2A) | 1,8-N,N′-Bis-(carboxymethyl)-1,4,8,11-tetraazacyclotetradecane | 98 | Final salt-free product, bifunctional chelator |
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Structural Rigidity and Coordination Chemistry
- However, unlike CB-TE2A or TETA, it lacks functional groups (e.g., carboxylates) for strong metal chelation, limiting its direct use in radiopharmaceuticals .
- Studies on Ni(II) complexes reveal that cyclam derivatives adopt octahedral geometries, while alkylated analogs (e.g., Me₄cyclam) exhibit steric constraints favoring square pyramidal configurations. The tricyclic compound’s preorganization may similarly influence metal coordination but requires further study .
Reactivity and Functionalization
Stereoelectronic and Anomeric Effects
- Protonation studies reveal that the tricyclic compound exhibits hydrogen-bond-enhanced structural anomeric effects, stabilizing specific conformations. This contrasts with 5-methyl-1,5,9-triazabicyclo[7.3.1]tridecane, where steric effects dominate .
Biological Activity
1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane (CAS Number: 75920-10-4) is a polycyclic compound with notable potential in various biological applications due to its unique structural features. Its molecular formula is C12H24N4, and it has garnered interest for its biological activity, particularly in the fields of medicinal chemistry and materials science.
- Molecular Weight : 224.35 g/mol
- Melting Point : 83°C to 85°C
- Appearance : White to pale cream powder
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:
- Efficacy against Gram-positive bacteria : In vitro tests revealed that it inhibits the growth of Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : The compound also shows effectiveness against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties:
- Cell Line Studies : Tests on human cancer cell lines (e.g., HeLa and MCF-7) suggest that the compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : It is hypothesized that the compound interferes with DNA synthesis and repair mechanisms in cancer cells.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cell cultures.
- Neuroinflammation Modulation : It may modulate inflammatory responses in neurodegenerative disease models.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetraazamacrocyclic compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Potential
In a research article from Cancer Letters, the effects of this compound on MCF-7 breast cancer cells were assessed. The study found that treatment with 20 µM of the compound resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H24N4 |
| Molecular Weight | 224.35 g/mol |
| Melting Point | 83°C to 85°C |
| Antimicrobial MIC (S.aureus) | 32 µg/mL |
| Anticancer IC50 (MCF-7) | 20 µM |
Q & A
Basic: What are the established synthesis routes for 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
The compound is typically synthesized via multi-step cyclization reactions involving amines and carbonyl precursors. A retro-Asinger reaction followed by re-condensation (as demonstrated in analogous tricyclic amine syntheses) can yield the target structure with optimized purity . Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon connectivity.
- X-ray Crystallography: Resolves spatial arrangement and confirms the tricyclic topology .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for applications in coordination chemistry .
Basic: How does the molecular geometry of this compound influence its coordination chemistry with transition metals?
Methodological Answer:
The rigid tricyclic scaffold provides four nitrogen donor sites in a preorganized geometry, enabling selective binding to transition metals (e.g., Cu²⁺, Ni²⁺). Researchers should:
Conduct DFT Calculations: Predict preferred metal-ligand coordination modes based on orbital hybridization and steric constraints .
Perform Titration Experiments: Use UV-Vis or fluorescence spectroscopy to determine binding constants (e.g., Job’s plot analysis) .
Compare with Analogues: Contrast results with simpler azamacrocycles (e.g., cyclen derivatives) to isolate geometric effects .
Advanced: How can researchers resolve contradictions in reported thermodynamic stability data across studies involving this compound?
Methodological Answer:
Contradictions often arise from variations in experimental conditions or incomplete characterization. To address this:
Systematic Literature Review: Map discrepancies to differences in solvent systems, temperature gradients, or purity thresholds .
Controlled Replication: Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, calibrated equipment) .
Advanced Characterization: Use hyphenated techniques like TGA-DSC coupled with mass spectrometry to detect decomposition intermediates .
Theoretical Validation: Apply computational models (e.g., COSMO-RS) to predict solvent effects on stability .
Advanced: What methodological approaches are recommended for optimizing reaction yields in multi-step syntheses of this compound?
Methodological Answer:
Yield optimization requires a factorial design approach:
Parameter Screening: Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using Plackett-Burman designs .
Response Surface Methodology (RSM): Model interactions between variables (e.g., central composite design) to pinpoint optimal conditions .
In Situ Monitoring: Deploy FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics in real time .
Scale-Down Strategies: Use microreactors to minimize reagent waste during exploratory phases .
Advanced: How can computational modeling predict the supramolecular interactions of this compound in host-guest systems?
Methodological Answer:
Molecular Dynamics (MD) Simulations: Simulate host-guest binding using force fields (e.g., AMBER) to assess conformational flexibility .
Docking Studies: Employ AutoDock Vina to predict binding affinities with guest molecules (e.g., anions, organic acids) .
Quantum Mechanical (QM) Analysis: Calculate electrostatic potential surfaces to identify electron-rich/-poor regions for interaction hotspots .
Experimental Cross-Validation: Compare computational results with NMR titration data or X-ray structures of co-crystals .
Basic: What theoretical frameworks guide the design of experiments involving this compound’s catalytic or biomedical applications?
Methodological Answer:
Research should align with:
Coordination Chemistry Theory: Leverage ligand field theory to predict metal center reactivity and redox behavior .
Supramolecular Chemistry Principles: Apply preorganization and complementarity concepts to engineer host-guest systems .
Kinetic vs. Thermodynamic Control: Design experiments to isolate metastable vs. stable coordination products (e.g., temperature quenching) .
Advanced: What strategies mitigate challenges in characterizing this compound’s reactivity under aqueous vs. non-aqueous conditions?
Methodological Answer:
Solvent Isotope Effects: Compare reaction rates in H2O vs. D2O to probe proton-transfer mechanisms .
Hydrogen Bonding Analysis: Use IR spectroscopy to map solvent-induced changes in N-H stretching frequencies .
Computational Solvation Models: Apply implicit/explicit solvation models (e.g., SMD) in DFT to predict solvent-dependent pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
